

# An In-Depth Technical Guide to 4-Nitrobenzotrifluoride: Chemical Properties and Structure

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## Compound of Interest

Compound Name: 4-Nitrobenzotrifluoride

Cat. No.: B1347088

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## Introduction

**4-Nitrobenzotrifluoride**, also known as 1-nitro-4-(trifluoromethyl)benzene, is a pivotal aromatic compound in modern organic synthesis. Its significance is derived from the presence of two powerful electron-withdrawing groups on the benzene ring: the nitro ( $-\text{NO}_2$ ) group and the trifluoromethyl ( $-\text{CF}_3$ ) group. This unique substitution pattern renders the aromatic ring electron-deficient, profoundly influencing its reactivity and making it a valuable precursor in a multitude of chemical transformations. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of **4-Nitrobenzotrifluoride**, tailored for professionals in research and drug development. The trifluoromethyl group is a highly sought-after moiety in medicinal chemistry as it can enhance properties such as metabolic stability, bioavailability, and binding affinity of drug candidates.

## Chemical Structure and Identification

The molecular structure of **4-Nitrobenzotrifluoride** consists of a benzene ring substituted with a nitro group and a trifluoromethyl group at the para position (1,4-substitution).

Caption: Molecular Structure of **4-Nitrobenzotrifluoride**.

Table 1: Compound Identification

Identifier	Value
CAS Number	402-54-0
Molecular Formula	C <sub>7</sub> H <sub>4</sub> F <sub>3</sub> NO <sub>2</sub>
Molecular Weight	191.11 g/mol
IUPAC Name	1-nitro-4-(trifluoromethyl)benzene
Synonyms	4-Nitro- $\alpha,\alpha,\alpha$ -trifluorotoluene, p-Nitrobenzotrifluoride
InChI Key	XKYLCLMYQDFGKO-UHFFFAOYSA-N
SMILES	O=--INVALID-LINK--c1ccc(C(F)(F)F)cc1

## Physicochemical Properties

**4-Nitrobenzotrifluoride** is typically a colorless to light yellow crystalline solid or oily liquid with a characteristic odor.<sup>[1]</sup> It is insoluble in water but soluble in many organic solvents.<sup>[2]</sup>

Table 2: Physical and Chemical Properties

Property	Value	Reference(s)
Appearance	White to yellow crystalline powder, crystals, or crystalline mass	<sup>[2]</sup>
Odor	Fishlike	<sup>[1]</sup>
Melting Point	38-40 °C	<sup>[3]</sup>
Boiling Point	81-83 °C at 10 mmHg	<sup>[3]</sup>
Density	~1.4 g/cm <sup>3</sup>	<sup>[4]</sup>
Flash Point	88 °C (190 °F)	<sup>[5]</sup>
Solubility	Insoluble in water; soluble in methanol.	<sup>[2]</sup>

## Spectroscopic Data

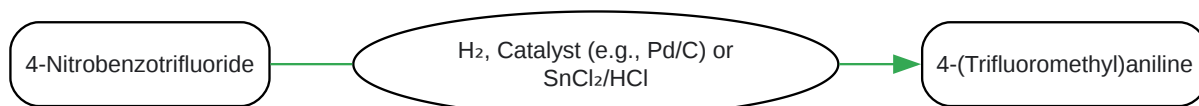
Spectroscopic techniques are essential for the structural elucidation and confirmation of **4-Nitrobenzotrifluoride**.

- $^1\text{H}$  NMR: The proton NMR spectrum is characteristic of a 1,4-disubstituted benzene ring.
- $^{19}\text{F}$  NMR: The fluorine NMR spectrum shows a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
- IR Spectroscopy: The infrared spectrum displays characteristic absorption bands for the nitro ( $-\text{NO}_2$ ) and trifluoromethyl ( $-\text{CF}_3$ ) groups, as well as the aromatic ring.
- Mass Spectrometry: The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

## Reactivity and Chemical Transformations

The electron-deficient nature of the aromatic ring in **4-Nitrobenzotrifluoride** dictates its reactivity. The strong electron-withdrawing effects of both the nitro and trifluoromethyl groups make the ring susceptible to nucleophilic aromatic substitution ( $\text{S}_{\text{N}}\text{Ar}$ ) reactions.

A key and highly valuable transformation of **4-Nitrobenzotrifluoride** is the reduction of the nitro group to an amine, yielding 4-(trifluoromethyl)aniline. This product is a crucial intermediate in the synthesis of numerous pharmaceuticals and agrochemicals.



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Caption: Reduction of **4-Nitrobenzotrifluoride**.

## Experimental Protocols

# Synthesis of 4-Nitrobenzotrifluoride via Nitration of Benzotrifluoride

This protocol is a general procedure adapted from methodologies described in the patent literature for the nitration of benzotrifluoride derivatives.<sup>[6][7]</sup>

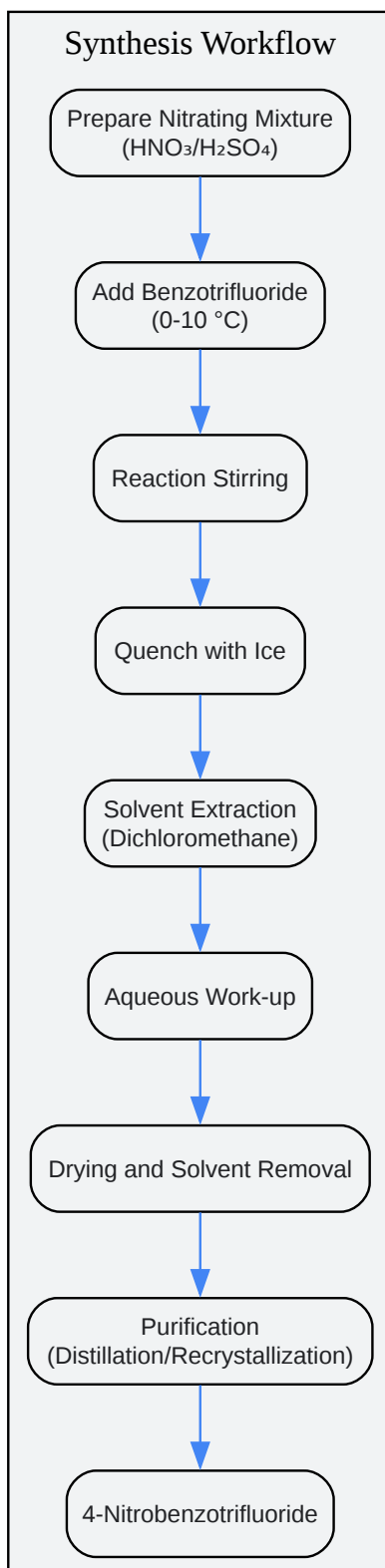
## Materials:

- Benzotrifluoride
- Concentrated Nitric Acid (98%)
- Concentrated Sulfuric Acid (96%)
- Ice
- Dichloromethane
- Sodium Bicarbonate solution (5% aqueous)
- Anhydrous Magnesium Sulfate

## Procedure:

- In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice-salt bath to maintain a temperature below 10 °C.
- Cool the nitrating mixture to 0-5 °C.
- Slowly add benzotrifluoride dropwise to the stirred nitrating mixture, ensuring the temperature does not exceed 10 °C.
- After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the mixture to slowly warm to room temperature and stir for an additional 2 hours.
- Carefully pour the reaction mixture onto crushed ice with stirring.

- Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which is a mixture of isomers.
- The desired **4-nitrobenzotrifluoride** can be purified from the isomeric mixture by fractional distillation under reduced pressure or by recrystallization.



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Caption: Synthesis workflow for **4-Nitrobenzotrifluoride**.

## Reduction of 4-Nitrobenzotrifluoride to 4-(Trifluoromethyl)aniline

The following protocol describes the catalytic hydrogenation of **4-nitrobenzotrifluoride**.<sup>[7]</sup>

Materials:

- **4-Nitrobenzotrifluoride**
- Methanol
- Raney Nickel or Palladium on Carbon (Pd/C)
- Hydrogen gas source
- Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

- In a high-pressure hydrogenation vessel, dissolve **4-nitrobenzotrifluoride** (110 g, purity >99%) in methanol (1 L).
- Carefully add Raney nickel (10 g) or an appropriate amount of Pd/C catalyst to the solution.
- Seal the vessel and purge with nitrogen gas to remove air.
- Introduce hydrogen gas into the vessel to a pressure of 10 bar.
- Stir the reaction mixture at 20 °C for approximately 40 hours, or until hydrogen uptake ceases.
- Carefully vent the hydrogen and purge the vessel with nitrogen.
- Filter the reaction mixture to remove the catalyst.
- Evaporate the filtrate under reduced pressure to obtain 4-(trifluoromethyl)aniline. The product can be further purified by distillation if necessary.

## Purification and Analysis

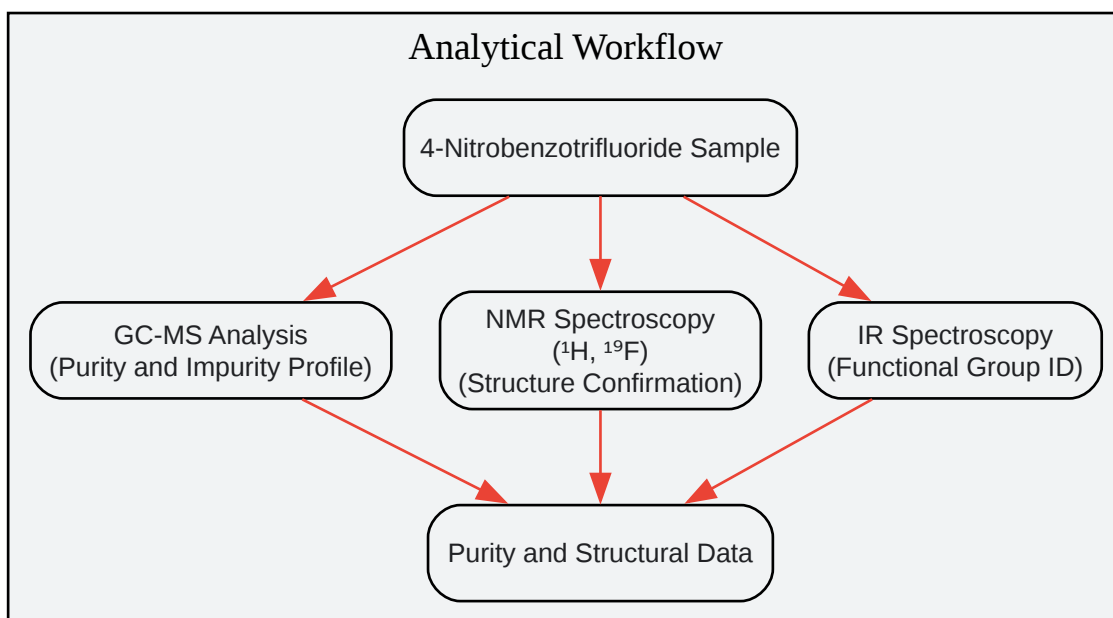
### Purification:

- **Recrystallization:** For solid crude products, recrystallization is an effective purification method. A suitable solvent system should be chosen where **4-Nitrobenzotrifluoride** has high solubility at elevated temperatures and low solubility at room or lower temperatures.<sup>[8]</sup><sup>[9]</sup> The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce crystallization. The purified crystals are then collected by filtration.<sup>[9]</sup>
- **Distillation:** Fractional distillation under reduced pressure is a common method to purify liquid **4-Nitrobenzotrifluoride**, especially to separate it from isomers formed during synthesis.

### Analysis:

- **Gas Chromatography-Mass Spectrometry (GC-MS):** GC-MS is a powerful technique for assessing the purity of **4-Nitrobenzotrifluoride** and identifying any impurities. A typical GC method would involve a capillary column (e.g., HP-5MS) with a temperature program to separate the components, followed by mass spectrometric detection for identification.<sup>[1]</sup>
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  and  $^{19}\text{F}$  NMR are indispensable for confirming the structure and purity of the final product.
- **Infrared (IR) Spectroscopy:** IR spectroscopy is used to verify the presence of the key functional groups.





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